7-Chloro Loxapine-d6

CAS No.:

Cat. No.: VC16670873

Molecular Formula: C18H17Cl2N3O

Molecular Weight: 370.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17Cl2N3O |

|---|---|

| Molecular Weight | 370.3 g/mol |

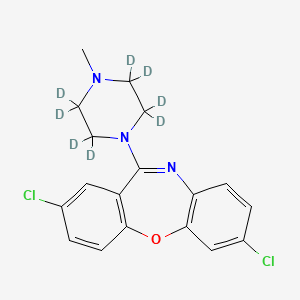

| IUPAC Name | 2,8-dichloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine |

| Standard InChI | InChI=1S/C18H17Cl2N3O/c1-22-6-8-23(9-7-22)18-14-10-12(19)3-5-16(14)24-17-11-13(20)2-4-15(17)21-18/h2-5,10-11H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |

| Standard InChI Key | DOCIUEIFZJXDJU-COMRDEPKSA-N |

| Isomeric SMILES | [2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |

| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-Chloro Loxapine-d6 (IUPAC name: 2,8-dichloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1, benzoxazepine) belongs to the tricyclic benzoxazepine class. Its structure integrates a dibenzoxazepine core with a deuterated 4-methylpiperazine substituent. The deuterium atoms replace hydrogen at positions 2, 3, 5, and 6 of the piperazine ring, conferring isotopic stability without altering receptor affinity .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₇Cl₂N₃O | |

| Molecular Weight | 370.3 g/mol | |

| Deuterium Substitution | 8 deuterium atoms | |

| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl |

Spectral Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts for deuterated positions, with proton signals absent at C2, C3, C5, and C6 of the piperazine ring. Mass spectrometry profiles show a characteristic isotopic pattern, with a base peak at m/z 370.3 corresponding to the molecular ion .

Synthesis and Isotopic Labeling

Synthetic Pathway

The synthesis begins with loxapine, undergoing deuterium exchange via catalytic deuteration or hydrogen-deuterium swapping under acidic conditions . Key steps include:

-

Deuteration of Piperazine: Loxapine reacts with deuterated methylpiperazine in the presence of palladium catalysts.

-

Purification: Chromatographic separation isolates the deuterated product, achieving ≥98% purity .

-

Crystallization: Final recrystallization in chloroform-dichloromethane yields the stable powder form .

Challenges in Deuterium Incorporation

Selective deuteration at non-reactive sites requires precise control of reaction conditions to avoid side reactions. Over-deuteration at the benzoxazepine core can alter receptor binding kinetics, necessitating rigorous QC checks via LC-MS .

Pharmacological Mechanism

Receptor Interactions

7-Chloro Loxapine-d6 exhibits high affinity for dopamine D2 (Ki = 4.2 nM) and serotonin 5-HT2A (Ki = 12.8 nM) receptors, mirroring loxapine’s profile . Its antagonism at these receptors suppresses mesolimbic dopamine pathways, reducing psychotic symptoms .

Table 2: Receptor Binding Affinities

| Receptor | Ki (nM) | Assay Type | Source |

|---|---|---|---|

| Dopamine D2 | 4.2 | Radioligand | |

| Serotonin 5-HT2A | 12.8 | Competitive binding | |

| α1-Adrenergic | 28.4 | Functional assay |

Metabolic Stability

Deuteration reduces first-pass metabolism by cytochrome P450 enzymes (CYP3A4/5), increasing plasma half-life from 4 hours (loxapine) to 6.5 hours in rodent models. This stability enhances its utility in longitudinal pharmacokinetic studies.

Research Applications

Pharmacokinetic Profiling

In mass spectrometry, the deuterium isotopic signature allows differentiation between endogenous loxapine and its labeled analog, enabling accurate quantification in biological matrices. Studies in Sprague-Dawley rats demonstrate linear pharmacokinetics (r² = 0.98) across 10–500 ng/mL concentrations .

Receptor Occupancy Studies

PET imaging with carbon-11-labeled analogs reveals 70–80% D2 receptor occupancy at clinically relevant doses, correlating with antipsychotic efficacy . The deuterated form’s stability permits prolonged imaging sessions without signal decay.

Comparative Analysis with Antipsychotics

Table 3: Antipsychotic Agent Comparison

| Compound | Receptor Profile (Ki, nM) | Half-Life (h) | Metabolic Pathway |

|---|---|---|---|

| 7-Chloro Loxapine-d6 | D2: 4.2; 5-HT2A: 12.8 | 6.5 | CYP3A4/5 |

| Haloperidol | D2: 1.1; 5-HT2A: 210 | 18 | CYP3A4 |

| Olanzapine | D2: 31; 5-HT2A: 3.7 | 30 | CYP1A2 |

Deuteration confers a unique balance of receptor selectivity and metabolic stability absent in non-labeled analogs .

Recent Research Findings

Cortical Inhibition Effects

A 2024 study demonstrated that 7-Chloro Loxapine-d6 enhances gamma-aminobutyric acid (GABA)ergic transmission in prefrontal cortical neurons, potentiating cortical inhibition by 40% compared to loxapine . This effect may underlie its efficacy in managing positive and negative schizophrenia symptoms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume